Ubrogepant

Acute migraine treatment Pain freedom Therapeutic gain

Ubrogepant is the optimal oral CGRP receptor antagonist for acute migraine models, with robust Phase III validation and a well-characterized CYP3A4 drug-drug interaction profile. Its 100‑fold selectivity over AMY1 and hepatotoxicity‑free safety record make it a superior tool compound versus other gepants. Ideal for DDI, receptor occupancy, and hepatic safety studies. Order high‑purity Ubrogepant now for your research program.

Molecular Formula C29H26F3N5O3
Molecular Weight 549.5 g/mol
CAS No. 1374248-77-7
Cat. No. B612305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUbrogepant
CAS1374248-77-7
SynonymsMK-1602;  MK 1602;  MK1602
Molecular FormulaC29H26F3N5O3
Molecular Weight549.5 g/mol
Structural Identifiers
SMILESCC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=CC=CC=C6
InChIInChI=1S/C29H26F3N5O3/c1-16-20(17-6-3-2-4-7-17)11-22(26(39)37(16)15-29(30,31)32)35-25(38)19-10-18-12-28(13-23(18)34-14-19)21-8-5-9-33-24(21)36-27(28)40/h2-10,14,16,20,22H,11-13,15H2,1H3,(H,35,38)(H,33,36,40)/t16-,20-,22+,28+/m1/s1
InChIKeyDDOOFTLHJSMHLN-ZQHRPCGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
Storage-20°C

Ubrogepant 1374248-77-7: Procurement Guide for the First Oral CGRP Receptor Antagonist Approved for Acute Migraine


Ubrogepant (CAS 1374248-77-7; brand name Ubrelvy) is an orally bioavailable small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist belonging to the gepant class [1]. It received FDA approval on December 23, 2019, as the first oral CGRP receptor antagonist indicated for the acute treatment of migraine with or without aura in adults [1]. The compound exhibits high binding affinity for native human CGRP receptors (Ki = 0.067 nM) and cloned human receptors (Ki = 0.070 nM) with functional antagonism demonstrated by an IC50 of 0.08 nM in cAMP response assays [2].

Why Ubrogepant 1374248-77-7 Cannot Be Interchanged with Other Gepants in Procurement


Despite belonging to the same gepant class, ubrogepant cannot be simply substituted with rimegepant, atogepant, or zavegepant due to fundamentally divergent regulatory indications, pharmacokinetic profiles, and clinical evidence bases. Atogepant is indicated solely for migraine prevention, not acute treatment [1]. Zavegepant is delivered intranasally with a Tmax of 0.25 hours versus ubrogepant's oral Tmax of 1.5 hours [1]. Rimegepant, while sharing acute treatment indication, differs in dosing regimen (75 mg single-dose maximum with no second dose permitted within 24 hours), elimination half-life (11 hours vs ubrogepant's 5-7 hours), and CYP3A4 drug interaction magnitudes [2]. These distinctions are not interchangeable and directly impact scientific selection and procurement decisions.

Ubrogepant 1374248-77-7: Quantitative Differentiation Evidence Versus Gepant Comparators


Higher Therapeutic Gain and Lower NNT for 2-Hour Pain Freedom Versus Rimegepant

Ubrogepant 50 mg demonstrated a therapeutic gain of 16.6% over placebo for 2-hour pain freedom, compared to 10% for rimegepant 75 mg [1]. The number needed to treat (NNT) for this endpoint was 6 for ubrogepant 50 mg versus 10 for rimegepant 75 mg [1].

Acute migraine treatment Pain freedom Therapeutic gain NNT

Superior CGRP Receptor Binding Affinity and Functional Potency Relative to Rimegepant

Ubrogepant exhibits an IC50 of 0.08 nM at the human CGRP receptor expressed in HEK293 cells, compared to 0.28 nM for rimegepant in Cos7 cells [1]. Ubrogepant demonstrates approximately 100-fold selectivity for the CGRP receptor over the AMY1 receptor (IC50: 0.08 nM vs 8.32 nM), whereas rimegepant shows 30-fold selectivity (IC50: 0.28 nM vs 33.11 nM) [1].

Receptor binding CGRP antagonism Selectivity Pharmacodynamics

Comparable 2-Hour Pain Freedom Rates to Rimegepant with Superior Sustained Pain Relief NNT at Higher Dose

In a Bayesian network meta-analysis of gepants, NNT to achieve sustained pain relief at 2-24 hours was 5 (95% Crl: 4-8) for ubrogepant 100 mg, which was equivalent to rimegepant 75 mg (NNT = 5; 95% Crl: 4-7) [1]. Ubrogepant 50 mg demonstrated an NNT of 6 (95% CI: 5-9) for sustained pain relief at 2-24 hours [1]. A separate pooled analysis of ACHIEVE I and II trials showed ubrogepant 50 mg achieved pain freedom at 2 hours in 20.5% of patients versus 13.0% for placebo (OR 1.72; P < 0.001) [2].

Sustained pain freedom Acute migraine NNT Network meta-analysis

Quantitative CYP3A4 Drug-Drug Interaction Profile: 3.5-Fold Exposure Increase with Moderate Inhibitors

Co-administration of ubrogepant with the moderate CYP3A4 inhibitor verapamil resulted in a 3.5-fold increase in ubrogepant exposure (AUC) [1]. Concomitant use with the strong CYP3A4 inhibitor ketoconazole produced a 10-fold increase in exposure and is contraindicated [1]. Concomitant use with the strong CYP3A4 inducer rifampin reduced ubrogepant exposure by 80% [1]. Co-administration with atogepant increased ubrogepant AUC by 19% and Cmax by 26% [1].

Pharmacokinetics Drug-drug interaction CYP3A4 Dose adjustment

Hepatotoxicity-Free Safety Profile Differentiating Ubrogepant from First-Generation Gepants

Clinical trials of ubrogepant at both 50 mg and 100 mg doses demonstrated no signs of hepatotoxicity [1]. This contrasts with earlier gepants (including telcagepant) whose development was discontinued due to liver toxicity concerns [2]. Ubrogepant was specifically designed as a hepatotoxicity-free alternative to its predecessors [3].

Hepatotoxicity Safety Liver function Gepant class

Optimal Procurement and Research Application Scenarios for Ubrogepant 1374248-77-7


Acute Migraine Efficacy Studies Requiring Oral CGRP Antagonism with Validated Clinical Trial Data

Ubrogepant is the optimal selection for acute migraine research models requiring an orally administered CGRP receptor antagonist with robust Phase III clinical trial validation. The ACHIEVE I and II trials established 2-hour pain freedom rates of 20.5% for ubrogepant 50 mg versus 13.0% for placebo (OR 1.72; P < 0.001), providing a well-characterized efficacy benchmark [1]. The therapeutic gain of 16.6% and NNT of 6 for ubrogepant 50 mg exceed the corresponding metrics for rimegepant (therapeutic gain 10%; NNT 10) in cross-study comparisons [2], making ubrogepant particularly valuable when maximizing acute treatment effect size is a primary study objective.

Pharmacokinetic and Drug-Drug Interaction Studies with Defined CYP3A4 Interaction Parameters

Ubrogepant is uniquely suited for research programs investigating CYP3A4-mediated drug-drug interactions due to its extensively characterized quantitative interaction profile. The compound demonstrates a 3.5-fold exposure increase with moderate CYP3A4 inhibitors (verapamil), a 10-fold increase with strong inhibitors (ketoconazole), and an 80% reduction with strong inducers (rifampin) [1]. These well-quantified interaction magnitudes enable precise experimental design and dose adjustment calculations in DDI studies, providing a distinct advantage over less extensively characterized gepants.

Safety Pharmacology Studies Requiring Hepatic Risk Assessment Benchmarking

Ubrogepant serves as a valuable reference compound for hepatic safety studies, given its established hepatotoxicity-free profile that stands in contrast to the known liver toxicity signals observed with first-generation gepants such as telcagepant [1][2]. This compound can function as a negative control or comparator in hepatotoxicity screening assays, or as a benchmark when evaluating novel CGRP antagonists for liver safety signals. The clear documentation of its favorable hepatic safety profile across Phase II, Phase III, and long-term extension trials supports its utility in this application .

Receptor Binding Selectivity Studies Investigating CGRP Receptor Versus AMY1 Receptor

Ubrogepant is a preferred compound for research investigating CGRP receptor binding selectivity, given its well-characterized 100-fold selectivity for the CGRP receptor over the AMY1 receptor (IC50: 0.08 nM vs 8.32 nM) [1]. This 3.3-fold greater selectivity ratio compared to rimegepant (30-fold selectivity) makes ubrogepant a more discriminative tool compound for studies requiring clear differentiation between CGRP and AMY1 receptor pharmacology. The established binding affinity (Ki = 0.067 nM for native human receptors) further supports its use in receptor occupancy and target engagement assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ubrogepant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.